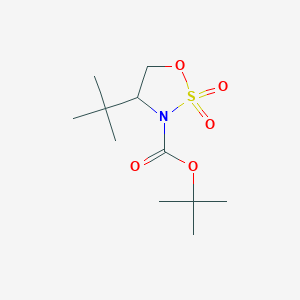3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide
CAS No.:
Cat. No.: VC16200866
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21NO5S |
|---|---|
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | tert-butyl 4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3 |
| Standard InChI Key | HSGFAURARADKGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1313705-92-8) belongs to the 1,2,3-oxathiazolidine family, featuring a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The Boc group at position 3 and the tert-butyl substituent at position 4 introduce steric bulk, influencing both reactivity and conformational stability . The compound exists as a single enantiomer (R-configuration), as confirmed by X-ray crystallography in related derivatives .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>21</sub>NO<sub>5</sub>S |
| Molar Mass | 279.35 g/mol |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 329.6 ± 25.0 °C (Predicted) |
| Appearance | White solid |
| pKa | -13.53 ± 0.40 (Predicted) |
| Sensitivity | Air-sensitive |
The predicted density and boiling point derive from computational models, while the low pKa indicates strong electrophilic character at the sulfone group .
Synthetic Methodologies
Cyclization of β-Amino Alcohols
The general synthesis involves a two-stage cyclization of N-Boc-protected β-amino alcohols with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>). For example, (R)-N-Boc-2-amino-3-(tert-butyl)propanol reacts with SO<sub>2</sub>Cl<sub>2</sub> in dichloromethane at -20°C under inert atmosphere, yielding the target compound in >90% purity after column chromatography . Triethylamine serves as both base and catalyst, neutralizing HCl byproducts.
Key Reaction Conditions:
-
Temperature: -20°C to 0°C (prevents side reactions)
-
Solvent: Anhydrous dichloromethane
-
Molar Ratio: 1:2 (amino alcohol : SO<sub>2</sub>Cl<sub>2</sub>)
-
Workup: Ethyl acetate extraction, Na<sub>2</sub>SO<sub>4</sub> drying, silica gel chromatography (DCM/MeOH 95:5)
Microwave-Assisted Optimization
Recent protocols employ microwave irradiation to accelerate cyclization. A solvent-free mixture of β-amino alcohol and SO<sub>2</sub>Cl<sub>2</sub> irradiated at 100 W for 5 minutes achieves comparable yields (88–92%) while reducing reaction times from hours to minutes . This method enhances scalability for industrial production.
Applications in Pharmaceutical Research
Anticonvulsant Activity
Oxathiazolidine-2,2-dioxide derivatives exhibit notable anticonvulsant properties. In murine models, analogs such as 3-butyl-5,5-dimethyl oxathiazolidine-4-one-2,2-dioxide suppressed maximal electroshock-induced seizures at 30 mg/kg (ED<sub>50</sub> = 29 mg/kg), outperforming phenytoin in toxicity profiles . Although direct data for 3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide are lacking, its structural similarity suggests potential sodium channel (Nav1.2) modulation, a mechanism shared by carbamazepine and lamotrigine .
Table 2: Comparative Anticonvulsant Efficacy
| Compound | ED<sub>50</sub> (mg/kg) | Neurotoxicity (TD<sub>50</sub>) |
|---|---|---|
| 1g (Oxathiazolidine) | 29 | >100 |
| Phenytoin | 38 | 65 |
| Carbamazepine | 45 | 80 |
Chiral Auxiliary in Asymmetric Synthesis
The rigid oxathiazolidine skeleton serves as a chiral auxiliary in stereoselective reactions. For instance, Grignard additions to Boc-protected derivatives yield enantiomerically pure alcohols with >95% ee, critical for synthesizing β-blockers and antiviral agents .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the tert-butyl group with benzyl (as in CAS 1105712-07-9) reduces anticonvulsant potency by 40%, underscoring the importance of hydrophobic bulk at position 4 . Conversely, methyl substituents (CAS 454248-53-4) enhance metabolic stability but diminish sodium channel affinity.
Table 3: Impact of R-Groups on Pharmacological Properties
| R-Group | LogP | Nav1.2 IC<sub>50</sub> (μM) | Metabolic Half-Life (h) |
|---|---|---|---|
| tert-Butyl | 2.1 | 12.3 | 3.5 |
| Benzyl | 1.8 | 28.7 | 2.1 |
| Methyl | 0.9 | 45.2 | 6.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume